molecular formula C9H7ClN2S B6163284 4-chloro-N-phenyl-1,3-thiazol-2-amine CAS No. 912969-54-1

4-chloro-N-phenyl-1,3-thiazol-2-amine

Cat. No. B6163284
CAS RN: 912969-54-1
M. Wt: 210.7
InChI Key:
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Description

“4-chloro-N-phenyl-1,3-thiazol-2-amine” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloro-N-phenyl-1,3-thiazol-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenyl isothiocyanate", "4-chloroaniline", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium thiosulfate", "Ammonium chloride", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Phenyl isothiocyanate is reacted with 4-chloroaniline in the presence of sodium hydroxide to form 4-chloro-N-phenylthiourea.", "Step 2: 4-chloro-N-phenylthiourea is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then reacted with sulfuric acid to form the corresponding sulfonic acid.", "Step 4: The sulfonic acid is then treated with sodium thiosulfate to form the corresponding thiol.", "Step 5: The thiol is then oxidized with hydrogen peroxide to form the desired 4-chloro-N-phenyl-1,3-thiazol-2-amine.", "Step 6: The product is purified by recrystallization from ethanol and water." ] }

CAS RN

912969-54-1

Product Name

4-chloro-N-phenyl-1,3-thiazol-2-amine

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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